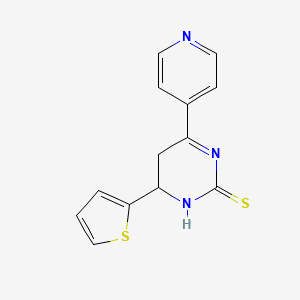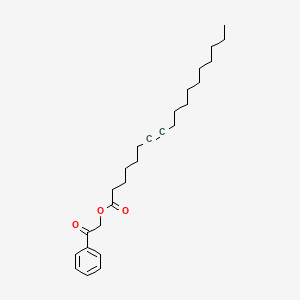
2-Oxo-2-phenylethyl octadec-7-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl octadec-7-ynoate is a chemical compound with the molecular formula C26H38O3. It is an ester derived from 7-octadecynoic acid and 2-oxo-2-phenylethanol. This compound is of interest due to its unique structure, which combines an alkyne group with an ester functionality, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-7-ynoate typically involves the esterification of 7-octadecynoic acid with 2-oxo-2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-7-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Selenium dioxide or tert-butyl hydroperoxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other esters.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-7-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-7-ynoate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets. The compound’s unique structure allows it to modulate different biochemical pathways, making it a versatile molecule in research.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar ester functionality but with a shorter carbon chain.
Methyl octadec-9-ynoate: Similar alkyne group but with a different ester component.
Methyl 8-oxo-octadec-9-ynoate: Contains both alkyne and keto functionalities.
Uniqueness
2-Oxo-2-phenylethyl octadec-7-ynoate is unique due to its combination of an alkyne group with a long carbon chain ester. This structure provides it with distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
90124-00-8 |
|---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-7-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-10,13-15,19,22-23H2,1H3 |
InChI Key |
DZIZBVTWRFJDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


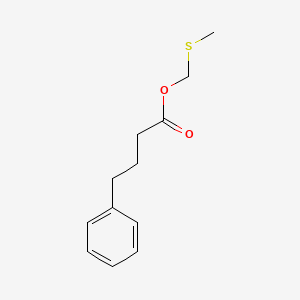
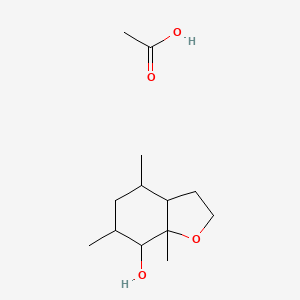
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
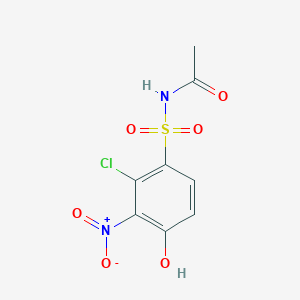
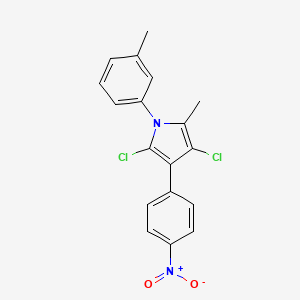
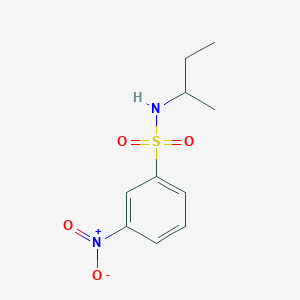
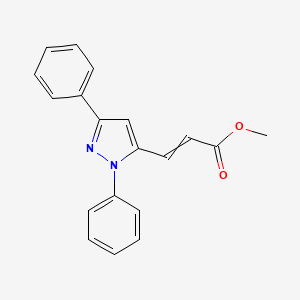
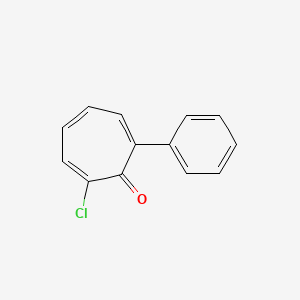
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
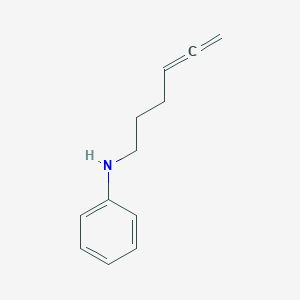
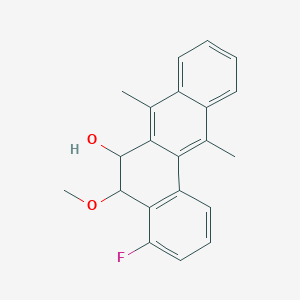
silane](/img/structure/B14387275.png)
